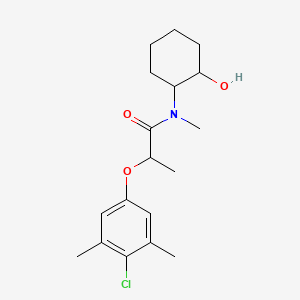![molecular formula C17H19N3O3 B5376064 4-(hydroxymethyl)-N-[2-(1H-indol-1-yl)ethyl]-N,5-dimethylisoxazole-3-carboxamide](/img/structure/B5376064.png)
4-(hydroxymethyl)-N-[2-(1H-indol-1-yl)ethyl]-N,5-dimethylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(hydroxymethyl)-N-[2-(1H-indol-1-yl)ethyl]-N,5-dimethylisoxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. This compound is commonly referred to as 'isoxazole carboxamide' and is a member of the isoxazole family. Isoxazole carboxamide has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of isoxazole carboxamide is complex and not fully understood. However, studies have shown that it has a direct effect on several cellular pathways, including the JAK/STAT and NF-κB pathways. Isoxazole carboxamide has been found to inhibit the activity of these pathways, resulting in the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Isoxazole carboxamide has a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 and nitric oxide synthase. In addition, isoxazole carboxamide has been found to induce apoptosis in cancer cells and inhibit the growth of viruses.
Advantages and Limitations for Lab Experiments
Isoxazole carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in a range of solvents, making it easy to work with. However, isoxazole carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on isoxazole carboxamide. One area of interest is the development of more potent analogs of isoxazole carboxamide that can be used in the treatment of cancer and other diseases. Another area of interest is the investigation of the potential use of isoxazole carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to fully understand the mechanism of action of isoxazole carboxamide and its potential uses in the treatment of various diseases.
Synthesis Methods
The synthesis of isoxazole carboxamide is a complex process that involves several steps. The first step involves the reaction of 2-(1H-indol-1-yl)ethanol with 4-formyl-5-methylisoxazole-3-carboxylic acid to form the intermediate compound. This intermediate is then treated with aqueous sodium borohydride to reduce the aldehyde group to a hydroxymethyl group, resulting in the formation of isoxazole carboxamide.
Scientific Research Applications
Isoxazole carboxamide has been extensively studied for its potential therapeutic uses in a range of diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that isoxazole carboxamide can inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
4-(hydroxymethyl)-N-(2-indol-1-ylethyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-14(11-21)16(18-23-12)17(22)19(2)9-10-20-8-7-13-5-3-4-6-15(13)20/h3-8,21H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJIMDLTMMTTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N(C)CCN2C=CC3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5375982.png)
![(4S)-N-ethyl-4-(4-{[(methoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5376002.png)

![4-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5376020.png)
![1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5376026.png)
![2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-1-yl]ethanol](/img/structure/B5376029.png)
![3-(2-fluorophenyl)-5-(1H-imidazol-4-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5376030.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide hydrochloride](/img/structure/B5376047.png)

![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5376058.png)
![6-(2-{3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5376070.png)

![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5376089.png)